molecular formula C17H22N2O B13400886 1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one

1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one

Cat. No.: B13400886
M. Wt: 270.37 g/mol
InChI Key: GIDZCNCCCWFCIN-UHFFFAOYSA-N
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Description

1-[(1S,5R)-9-methyl-9-azabicyclo[331]nonan-3-yl]-3H-indol-2-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one involves multiple steps, typically starting with the construction of the bicyclic core. One common method involves the treatment of a precursor compound with potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) to achieve the desired bicyclic structure . The use of cesium carbonate can increase the yield, although it may also produce unwanted by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application, but it often involves binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-3H-indol-2-one

InChI

InChI=1S/C17H22N2O/c1-18-13-6-4-7-14(18)11-15(10-13)19-16-8-3-2-5-12(16)9-17(19)20/h2-3,5,8,13-15H,4,6-7,9-11H2,1H3

InChI Key

GIDZCNCCCWFCIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)N3C(=O)CC4=CC=CC=C43

Origin of Product

United States

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